molecular formula C22H19NO5 B2909054 (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 859667-09-7

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2909054
CAS No.: 859667-09-7
M. Wt: 377.396
InChI Key: YAQZADIVHNJNMJ-JAIQZWGSSA-N
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Description

The compound "(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" is a benzofuran-chromene hybrid with a dimethylcarbamate substituent. Its structure features a benzofuran core conjugated to a 2-methylchromene moiety via a methylene bridge in the Z-configuration.

Properties

IUPAC Name

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-13-15(10-14-6-4-5-7-18(14)26-13)11-20-21(24)17-9-8-16(12-19(17)28-20)27-22(25)23(2)3/h4-13H,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQZADIVHNJNMJ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic compound that belongs to the class of coumarin derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H21O5C_{21}H_{21}O_5 with a molecular weight of 348.3 g/mol. The structural characteristics include a coumarin moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H21O5
Molecular Weight348.3 g/mol
CAS Number859665-75-1

Antioxidant Activity

Research indicates that compounds containing the coumarin structure exhibit significant antioxidant properties. A study demonstrated that derivatives of coumarin could scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is often attributed to the presence of hydroxyl groups in the coumarin structure, which can donate hydrogen atoms to free radicals.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, a study published in a peer-reviewed journal reported that coumarin derivatives could induce apoptosis in cancer cells by activating caspase pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its structural features.

Case Studies

  • In Vitro Study on Cancer Cells :
    A study evaluated the effect of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2065
    4040
  • Anti-inflammatory Effects :
    In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of nitric oxide and reduced expression of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the benzofuran core and the carbamate/ester groups. Below is a comparative analysis:

Table 1: Structural and Substituent Comparison
Compound Name Core Structure Substituent at Position 6 Key Substituent Variations
Target Compound Benzofuran-chromene hybrid Dimethylcarbamate 2-methylchromene, Z-configuration
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diphenylcarbamate Benzofuran-chromene hybrid Diphenylcarbamate Bulkier carbamate group; increased steric hindrance
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate Benzofuran Dimethylcarbamate 2,4-dimethoxyphenyl substituent; 7-methyl group
(Z)-2-[(3-methylthiophen-2-yl)methylene]-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate Benzofuran-thiophene hybrid 3,4-dimethoxybenzoate ester Thiophene replaces chromene; ester vs. carbamate
Key Observations:

Carbamate vs. Ester Groups : The target compound’s dimethylcarbamate group (polar, moderate steric bulk) contrasts with the diphenylcarbamate analog’s higher lipophilicity and steric demand and the 3,4-dimethoxybenzoate ester’s enhanced solubility due to methoxy groups .

Chromene vs.

Substituent Position : The 7-methyl group in could alter molecular planarity and packing efficiency compared to the target compound’s unsubstituted benzofuran core.

Physicochemical Properties (Theoretical Comparison)

Table 2: Calculated Physicochemical Properties*
Compound Molecular Formula Molecular Weight (g/mol) Predicted logP Hydrogen Bond Acceptors
Target Compound C₂₃H₂₁NO₆ 407.42 ~3.2 6
Diphenylcarbamate Analog C₃₃H₂₅NO₆ 543.55 ~5.8 6
2,4-Dimethoxyphenyl Analog C₂₄H₂₅NO₈ 455.46 ~2.1 8
Thiophene-Dimethoxybenzoate Analog C₂₄H₂₀O₇S 452.47 ~3.5 7

*Values estimated based on structural analogs and substituent contributions.

Key Implications:
  • Lipophilicity : The diphenylcarbamate analog (logP ~5.8) is significantly more lipophilic than the target compound (logP ~3.2), which may affect membrane permeability and bioavailability .
  • Solubility : The 2,4-dimethoxyphenyl analog has a lower logP (~2.1) and additional methoxy groups, suggesting higher aqueous solubility.

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